molecular formula C19H22N4O3S B2505106 8-(azepan-1-ylsulfonyl)-2-benzyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251622-94-2

8-(azepan-1-ylsulfonyl)-2-benzyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Cat. No. B2505106
CAS RN: 1251622-94-2
M. Wt: 386.47
InChI Key: GVTAWGFGTXVABC-UHFFFAOYSA-N
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Description

The compound 8-(azepan-1-ylsulfonyl)-2-benzyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a derivative of the 1,2,4-triazolo[4,3-a]pyridine class. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, which can provide insights into the potential properties and synthesis of the compound .

Synthesis Analysis

The synthesis of related compounds, such as the 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines, involves a multi-step process starting from phenylacetonitriles. The intermediate compounds are then condensed with 2-chloro-3-hydrazinopyrazine to form chloro-triazolo-pyrazines, which are subsequently converted to the target amines using methylamine or ammonia . Although the synthesis of the specific compound of interest is not detailed, similar methodologies could potentially be applied, with modifications to introduce the azepan-1-ylsulfonyl group at the appropriate stage.

Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[4,3-a]pyridine derivatives is characterized by a fused triazole and pyridine ring system. This structure serves as a bioisostere of the purine ring, which is significant in the context of biological activity, such as anticonvulsant properties . The presence of various substituents on the core structure can significantly influence the compound's activity and properties.

Chemical Reactions Analysis

The chemical reactions involving 8-azapurines, a related class of compounds, demonstrate the reactivity of the triazole ring system. These compounds can undergo ring cleavage with active methylene reagents, leading to the formation of various substituted triazoles. Subsequent cyclization can regenerate the starting azapurine or form new heterocyclic compounds, such as triazolo[4,5-b]pyridines . These reactions highlight the potential for chemical modification and the versatility of the triazole ring system in synthetic chemistry.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not provided, the properties of related compounds can offer some insights. The 1,2,4-triazolo[4,3-a]pyridine derivatives exhibit potent anticonvulsant activity, which suggests that they can cross the blood-brain barrier and interact with biological targets in the central nervous system . The ultraviolet (UV) and proton nuclear magnetic resonance (1H NMR) spectra of 8-azapurines and their derivatives provide information on the electronic structure and chemical environment of the molecules . These analytical techniques could be used to characterize the compound of interest and predict its behavior in biological systems.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Cycloaddition Reactions : The compound has been utilized in cycloaddition reactions to synthesize various classes of compounds like triazolo[4,5-b]pyridin-5-ones and pyrrolo[3,4-b]pyridin-2-ones. These reactions are significant for creating diverse chemical structures with potential applications in medicinal chemistry and material sciences (Gao & Lam, 2008).

  • Herbicidal Activity : Novel compounds including 8-(azepan-1-ylsulfonyl)-2-benzyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one derivatives were synthesized and evaluated for herbicidal activities. These studies are crucial in developing new agrochemicals for crop protection (Wang et al., 2006).

  • Regioselective Synthesis : Research has focused on developing regioselective synthesis methods for triazolo and triazin derivatives, where compounds like 8-(azepan-1-ylsulfonyl)-2-benzyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one play a critical role. These methods are vital for the precise construction of complex molecules in pharmaceutical research (Shawali & Gomha, 2000).

Biological Applications and Molecular Structures

  • Antimicrobial Properties : Novel derivatives including the 8-(azepan-1-ylsulfonyl)-2-benzyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one framework have been synthesized and evaluated for their antimicrobial properties. This research is significant in the context of developing new antibiotics and antifungal agents (Elgemeie et al., 2017).

  • Anticonvulsant Activity : Certain derivatives of this compound have been studied for their potential anticonvulsant activities, which is a critical area of research in developing new treatments for epilepsy and other seizure disorders (Kelley et al., 1995).

  • Crystal Structure Analysis : The crystal structure of novel 1,2,4-triazolo[4,3-a]pyridine compounds, including the one , has been determined. Understanding these structures is fundamental in the field of crystallography and helps in the design of molecules with desired properties (Wang et al., 2018).

Mechanism of Action

While the exact mechanism of action for this compound isn’t available, similar compounds have been studied for their antimalarial activity . These studies suggest that the compounds may act by inhibiting falcipain-2, an enzyme in Plasmodium falciparum .

Future Directions

This compound and similar ones have potential applications in the development of new and potent antimalarial drugs . Future research could focus on further exploring these applications and optimizing the compound for increased efficacy .

properties

IUPAC Name

8-(azepan-1-ylsulfonyl)-2-benzyl-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c24-19-22-14-8-11-17(27(25,26)21-12-6-1-2-7-13-21)18(22)20-23(19)15-16-9-4-3-5-10-16/h3-5,8-11,14H,1-2,6-7,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTAWGFGTXVABC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=CN3C2=NN(C3=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(azepan-1-ylsulfonyl)-2-benzyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

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